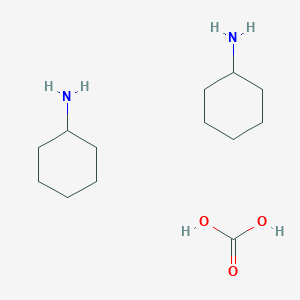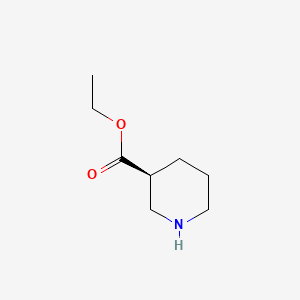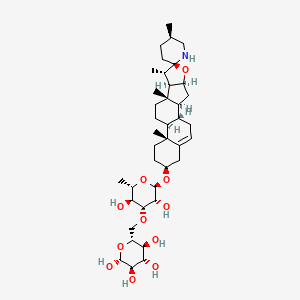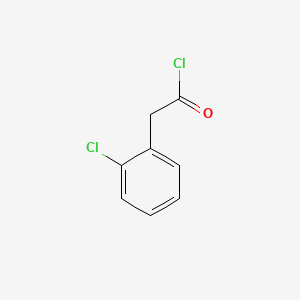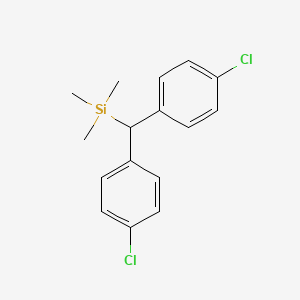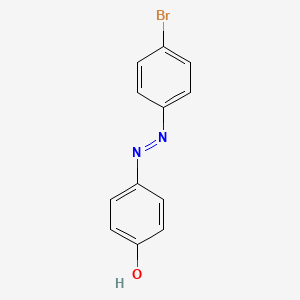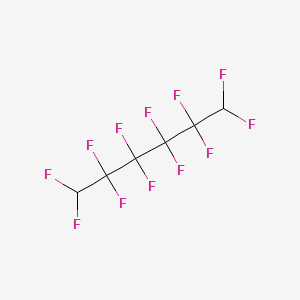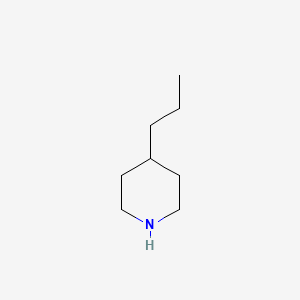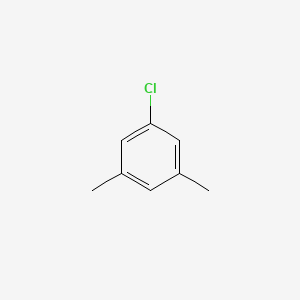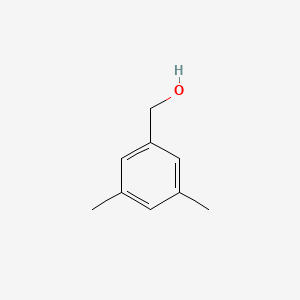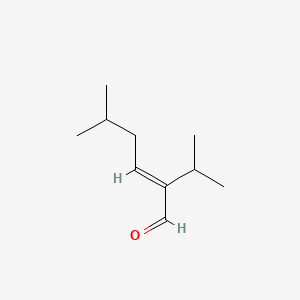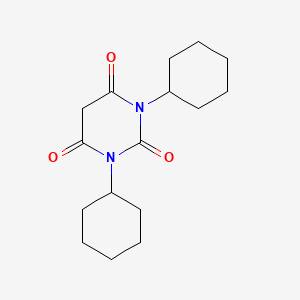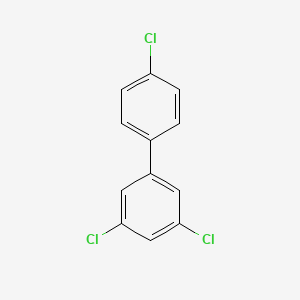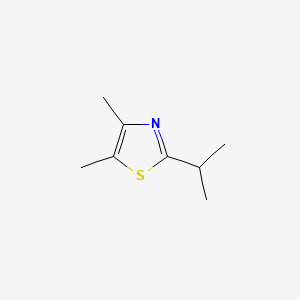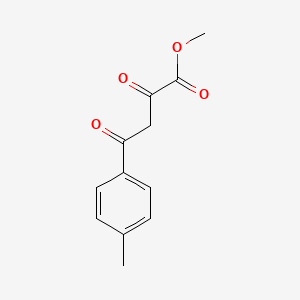
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
概要
説明
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, also known as Methyl 4-methylbenzoate, is a synthetic compound used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. It is a widely used intermediate in organic synthesis and has been used in a variety of laboratory experiments.
科学的研究の応用
Inhibitory Potential in Enzyme Reactions
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and its derivatives have been investigated for their potential as enzyme inhibitors. For instance, 4-substituted 2,4-dioxobutanoic acid derivatives have shown potent inhibitory effects in vitro against porcine liver glycolic acid oxidase (Williams et al., 1983).
Role in Synthesis of Complex Molecules
These compounds have been utilized in the synthesis of complex molecules with potential biological applications. For example, the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene leads to the formation of compounds capable of forming supramolecular structures, which can include large organic and bioorganic molecules (Sheverdov et al., 2017).
Development of Medicinal Compounds
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and related chemicals have been used in the synthesis of a variety of medicinal compounds. This includes the development of antimicrobial, analgesic, antipyretic, and immunotropic agents (Mar'yasov et al., 2016). Additionally, the design and synthesis of compounds derived from methyl pyridyl-2,4-dioxobutanoates have shown significant in vitro antibacterial and antifungal activities (Elzahhar et al., 2015).
Antiproliferative Activity
Some derivatives have been synthesized to investigate their antiproliferative activities, with potential implications in the field of oncology (Yurttaş et al., 2022).
Utility in Organic Synthesis
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is also valuable in organic synthesis. For instance, its derivatives have been used in the stereoselective synthesis of cyclobutene derivatives and highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Exploration of Molecular Interactions
The interaction of these compounds with metal ions has been explored, particularly in the context of binding to HIV-1 integrase active sites (Ž Verbić et al., 2008).
Antiviral Properties
Some 4-substituted 2,4-dioxobutanoic acid compounds have been identified as inhibitors of influenza virus mRNA synthesis, providing a unique target for antiviral agent development (Tomassini et al., 1994).
特性
IUPAC Name |
methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBBVVRYVUFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308732 | |
| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
CAS RN |
39757-29-4 | |
| Record name | 39757-29-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

